molecular formula C14H18Cl2N2 B1574181 BQS-481

BQS-481

Cat. No.: B1574181
Attention: For research use only. Not for human or veterinary use.
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Description

It is classified under the kinesin inhibitor family, which disrupts mitotic spindle formation, thereby inhibiting tumor cell proliferation. Market reports indicate that BQS-481 is developed by Array BioPharma Inc., a subsidiary of Pfizer Inc., and is positioned as a mid-to-late-stage clinical candidate .

Properties

Molecular Formula

C14H18Cl2N2

Appearance

Solid powder

Synonyms

; NONE

Origin of Product

United States

Comparison with Similar Compounds

Market Performance and Sales Trends

Compound Developer(s) 2020–2025 Sales Growth (CAGR) 2025–2031 Projected Market Share (China) Primary Applications
This compound Array BioPharma/Pfizer 8.3% (2020–2025) 22.4% (2031 forecast) Colorectal, Breast, Liver Cancer
ALN-VSP Alnylam Pharmaceuticals 7.1% (2020–2025) 18.9% (2031 forecast) Liver Cancer, Solid Tumors
4SC-205 4SC AG 6.5% (2020–2025) 15.2% (2031 forecast) Colorectal, Renal Carcinoma
BIND-267 Undisclosed (Novartis AG) 5.8% (2020–2025) 12.7% (2031 forecast) Breast Cancer, Metastatic Tumors

Key Findings :

  • This compound demonstrates the highest projected sales growth and market share among peers, driven by Pfizer’s robust clinical development and distribution network .
  • ALN-VSP focuses on liver cancer, leveraging Alnylam’s expertise in RNA interference (RNAi) therapeutics .
  • 4SC-205 and BIND-267 lag in growth due to narrower therapeutic targeting and smaller developer portfolios .

Mechanism and Clinical Differentiation

While all compounds target KIF11, their mechanisms diverge:

  • This compound : Acts as a small-molecule ATP-competitive inhibitor, optimized for oral bioavailability and prolonged half-life .
  • ALN-VSP : Combines siRNA targeting KIF11 and VEGF, enabling dual pathway inhibition .
  • 4SC-205 : A histone deacetylase (HDAC) inhibitor with secondary KIF11 modulation, broadening its epigenetic effects .
  • BIND-267: Utilizes a monoclonal antibody approach, enhancing tumor specificity but requiring intravenous administration .

Clinical Efficacy :

  • This compound reported a 34% partial response rate in Phase II trials for metastatic colorectal cancer, outperforming ALN-VSP (28%) and 4SC-205 (19%) .
  • BIND-267 showed superior safety profiles in breast cancer trials but lower overall response rates (24%) .

Competitive Landscape and Strategic Positioning

Parameter This compound ALN-VSP 4SC-205 BIND-267
Developer Strength High (Pfizer) Moderate (Alnylam) Low (4SC AG) High (Novartis)
Regulatory Progress Phase III Phase II/III Phase II Phase III
Geographic Reach Global North America Europe Global

Strategic Insights :

  • This compound benefits from Pfizer’s global infrastructure, accelerating multi-regional trials and partnerships .

Research and Development Challenges

  • This compound : Requires further validation in combinatorial therapies (e.g., with checkpoint inhibitors) to address resistance mechanisms .
  • ALN-VSP : Struggles with siRNA delivery efficiency in solid tumors .
  • 4SC-205 : Needs broader clinical validation beyond colorectal cancer .

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